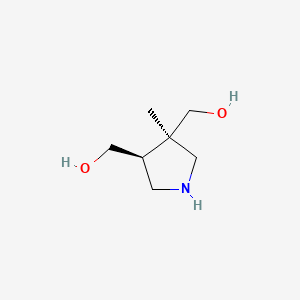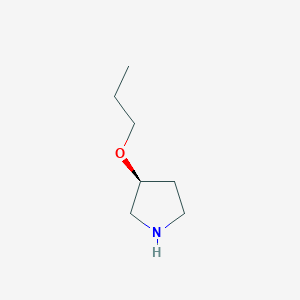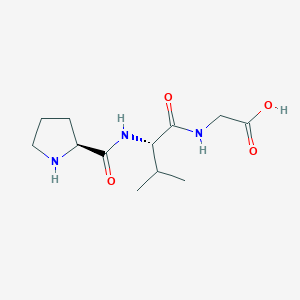
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
Descripción general
Descripción
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, also known as 3,4-methylenedioxypyrrolidine-3,4-diyl dimethanol, is an organic compound with two chiral centers, an oxygen atom, and two methylene groups. It is a colorless liquid at room temperature and has a slightly sweet odor. It has been used in the synthesis of many compounds, such as peptides, steroids, and vitamin derivatives, and has recently been studied for its potential applications in drug discovery.
Aplicaciones Científicas De Investigación
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanoledioxypyrrolidine-3,4-diyl dimethanol has been studied for its potential applications in drug discovery. It has been used in the synthesis of peptides, steroids, and vitamin derivatives. It has also been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it has been used in the synthesis of compounds that can be used to target specific cell receptors, such as the serotonin receptor 5-HT2A.
Mecanismo De Acción
The mechanism of action of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanoledioxypyrrolidine-3,4-diyl dimethanol is not yet fully understood. It is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it has been suggested that it may act as an agonist of the serotonin receptor 5-HT2A, which may explain its potential applications in drug discovery.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanoledioxypyrrolidine-3,4-diyl dimethanol are not yet fully understood. However, it has been suggested that it may act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it has been suggested that it may act as an agonist of the serotonin receptor 5-HT2A, which may explain its potential applications in drug discovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanoledioxypyrrolidine-3,4-diyl dimethanol for lab experiments include its availability, low cost, and ease of synthesis. Additionally, it can be used in the synthesis of peptides, steroids, and vitamin derivatives, making it a useful tool for drug discovery. The main limitation of this compound is its lack of a full understanding of its mechanism of action.
Direcciones Futuras
For ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanoledioxypyrrolidine-3,4-diyl dimethanol research include further investigation of its mechanism of action, as well as its potential applications in drug discovery. Additionally, further studies could be conducted to explore its potential as an inhibitor of monoamine oxidase (MAO) and as an agonist of the serotonin receptor 5-HT2A. Other potential future directions include the development of new synthetic methods for the production of this compound, and the exploration of its potential therapeutic applications.
Propiedades
IUPAC Name |
[(3S,4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(5-10)4-8-2-6(7)3-9/h6,8-10H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZYWMLVAIPHPP-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CNC[C@H]1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266165 | |
| Record name | (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol | |
CAS RN |
1186647-99-3 | |
| Record name | (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186647-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)







